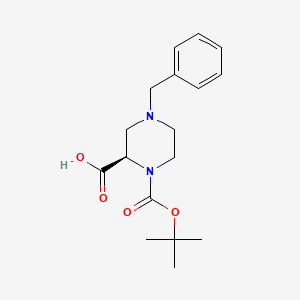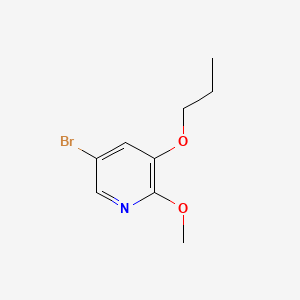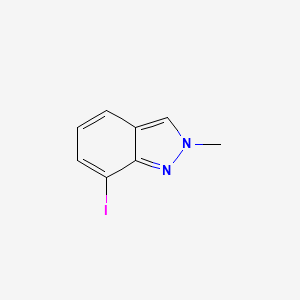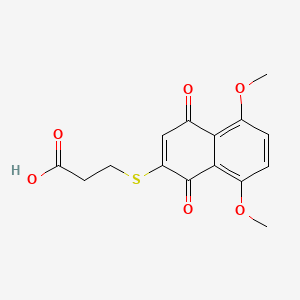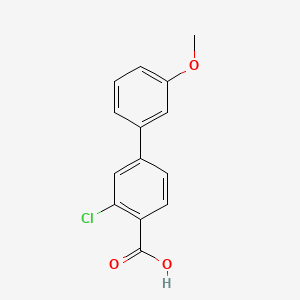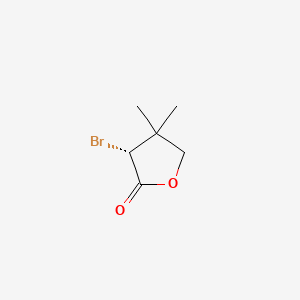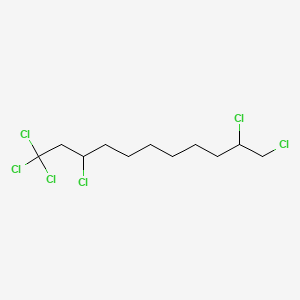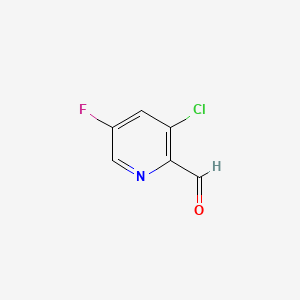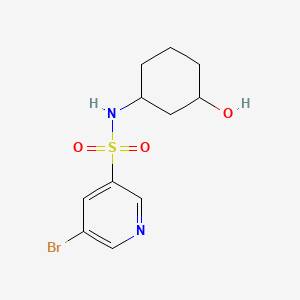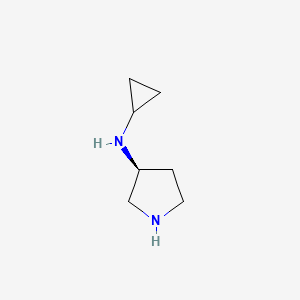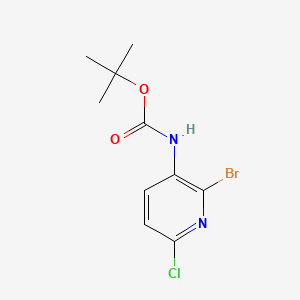
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1227958-32-8 . It has a molecular weight of 307.57 . The IUPAC name for this compound is tert-butyl 2-bromo-6-chloro-3-pyridinylcarbamate . It is a solid substance .
Molecular Structure Analysis
The InChI code for “tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate” is 1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and carbamate groups.Physical And Chemical Properties Analysis
“tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate” is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen Bonding : The compound tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related derivative, has been studied for its isomorphous crystal structures, focusing on hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
Synthesis and Chemical Reactions : Research involving tert-Butyl carbamate derivatives has explored their use in chemical synthesis and reactions, such as the Diels‐Alder reaction of furan derivatives (Padwa et al., 2003).
Palladium-Catalysed Amination : A study by Jeremy P. Scott in 2006 explored the one-pot tandem palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
Preparation of Ethanamine Derivatives : The process for preparing tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, which involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate, was detailed in a study by Zhong-Qian Wu (Wu, 2011).
Interplay of Strong and Weak Hydrogen Bonds : A study focused on tert-butyl carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in their molecular structures (Das et al., 2016).
Hydrogen Bonds Involving Carbonyl Oxygen Atoms : Research was conducted on the crystals of tert-butyl carbamate derivatives to study hydrogen bonds between acidic protons from alkynes and amides, and carbonyl oxygen atoms (Baillargeon et al., 2014).
Reactivity of N-(3-thienyl)carbamates : A study investigated the reactivity of tert-butyl N-allyl-3-thienylcarbamates, used as substrates for the preparation of thieno[3,2-b]pyrroles (Brugier et al., 2001).
Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, highlighting a new cascade pathway for assembling 3-aminochromones (Wang et al., 2022).
Synthesis of Carbocyclic Analogue of β-d-2-deoxyribosylamine : The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, was described (Ober et al., 2004).
Control of Site of Lithiation of Pyridine Derivatives : A study focused on the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, exploring the control of site of lithiation in these compounds (Smith et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Mode of Action
It is known that carbamates typically exert their effects by interacting with various enzymes and receptors in the body .
Pharmacokinetics
It is known that the compound is a solid substance and should be stored in a sealed container in a dry environment at 2-8°c .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate”. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFFXKCZHWHRET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744289 |
Source


|
| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227958-32-8 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

